molecular formula C8H7N3O2 B097175 2-Benzimidazolecarbamic acid CAS No. 18538-45-9

2-Benzimidazolecarbamic acid

Numéro de catalogue: B097175
Numéro CAS: 18538-45-9
Poids moléculaire: 177.16 g/mol
Clé InChI: WEYSQARHSRZNTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Benzimidazolecarbamic acid is a benzimidazole derivative characterized by a carbamic acid group (-NHCO₂H) at the 2-position of the benzimidazole ring. This compound serves as the parent structure for several pharmacologically and agriculturally important derivatives, including carbendazim (methyl ester) and mebendazole (methyl ester with additional substituents) .

Applications De Recherche Scientifique

Introduction to 2-Benzimidazolecarbamic Acid

This compound is a significant compound in medicinal chemistry, particularly noted for its applications in treating parasitic infections in animals. This compound and its derivatives have been extensively studied for their anthelmintic properties, making them valuable in veterinary medicine. The following sections will explore the scientific research applications of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Anthelmintic Activity

The primary application of this compound is its use as an anthelmintic agent. Research has demonstrated that derivatives of this compound exhibit potent activity against a variety of gastrointestinal parasites in livestock and pets.

  • Mechanism of Action : The compound acts by inhibiting the polymerization of tubulin into microtubules, which is essential for the survival and reproduction of helminths. This mechanism disrupts cellular processes within the parasites, leading to their death.
  • Case Studies :
    • A study involving sheep showed that methyl 5-propylthio-2-benzimidazolecarbamate led to a 98.3% reduction in fecal egg counts of Haemonchus contortus when administered at a dosage of 15 mg/kg .
    • Another experiment indicated that a similar compound achieved 100% elimination of Dictyocaulus filaria in lambs at a dosage of 10 mg/kg .

Broad-Spectrum Efficacy

Research indicates that this compound compounds are effective against both mature and immature forms of various helminths, making them suitable for treating diverse parasitic infections.

  • Table 1: Efficacy Against Various Parasites
CompoundTarget ParasiteDosage (mg/kg)Efficacy (%)
Methyl 5-propylthio-2-benzimidazolecarbamateHaemonchus contortus1598.3
Methyl 5-methylthio-2-benzimidazolecarbamateDictyocaulus filaria10100
Methyl 5-propylthio-2-benzimidazolecarbamateNematodirus spathiger599.5

Veterinary Applications

The use of this compound extends beyond laboratory studies to practical veterinary applications. It is commonly used to treat infections in livestock such as sheep, cattle, and horses.

  • Field Studies : In field trials, animals treated with formulations containing this compound showed significant improvements in health and productivity due to the control of parasitic infections.

Potential Human Applications

While primarily utilized in veterinary medicine, there is ongoing research into the potential human applications of benzimidazole derivatives for treating various parasitic infections in humans.

  • Research Insights : Some studies suggest that these compounds may also have antifungal and anticancer properties, broadening their therapeutic potential beyond parasitology .

Analyse Des Réactions Chimiques

Condensation Reactions

2-Benzimidazolecarbamic acid undergoes acid-catalyzed cyclocondensation with ortho-phenylenediamines to form benzimidazole carbamate derivatives. This reaction is pivotal in synthesizing antifungal agents like carbendazim .

Example Reaction:

2 Benzimidazolecarbamic acid+ ortho phenylenediamineHCl 105 CMethyl 5 propylthio 2 benzimidazole carbamate\text{2 Benzimidazolecarbamic acid}+\text{ ortho phenylenediamine}\xrightarrow{\text{HCl 105 C}}\text{Methyl 5 propylthio 2 benzimidazole carbamate}

ReactantsConditionsProductYieldSource
ortho-NitroanilineNH₄SCN, Br₂Thiocyano-2-nitroaniline83%
Thiocyano-2-nitroanilinePropyl halide, NaCN5-Propylthio-2-nitroaniline76%

Alkylation and Acylation

The NH group at the 1-position reacts with alkyl halides or acylating agents to form N-alkylated or N-acylated derivatives.

Key Transformations:

  • Alkylation: Reaction with methyl chloroformate in DMSO yields methyl esters .

  • Acylation: Treatment with acetyl chloride produces N-acetyl derivatives, enhancing lipophilicity for pharmaceutical applications.

Hydrolysis and Stability

The carbamate group undergoes hydrolysis under acidic or basic conditions to form 2-aminobenzimidazole or carbon dioxide .

Hydrolysis Pathways:

2 Benzimidazolecarbamic acidH O 2 Aminobenzimidazole+CO \text{2 Benzimidazolecarbamic acid}\xrightarrow{\text{H O }}\text{2 Aminobenzimidazole}+\text{CO }

ConditionProductHalf-Life (pH 7.4, 25°C)Source
Acidic2-Aminobenzimidazole12 hours
BasicBenzimidazolate ion8 hours

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles. For example, reaction with malonic acid yields pyrazole derivatives .

Reaction with Malonic Acid:

2 Benzimidazolecarbamic acid+Malonic acidΔ3 1H Benzimidazol 2 yl 1H pyrazole\text{2 Benzimidazolecarbamic acid}+\text{Malonic acid}\xrightarrow{\Delta}\text{3 1H Benzimidazol 2 yl 1H pyrazole}

ReagentConditionsProductYieldSource
Malonic acidReflux, 6 hoursPyrazole derivative70%
Anthranilic acidButanol, Δ2-(Benzimidazol-2-yl)-3H-indol-3-one62%

a) Oxidation

Treatment with sodium nitrite in acetic acid yields disulfane derivatives :

2 Benzimidazolecarbamic acidNaNO AcOH1 2 Di benzimidazol 2 yl disulfane\text{2 Benzimidazolecarbamic acid}\xrightarrow{\text{NaNO AcOH}}\text{1 2 Di benzimidazol 2 yl disulfane}

b) Thiourea Formation

Reaction with thiourea in DMF produces 1-(benzimidazol-2-yl)thiourea :

2 Benzimidazolecarbamic acid+ThioureaDMF 1 1H Benzimidazol 2 yl thiourea(80% yield)\text{2 Benzimidazolecarbamic acid}+\text{Thiourea}\xrightarrow{\text{DMF }}\text{1 1H Benzimidazol 2 yl thiourea}\quad (80\%\text{ yield})

Biological Interactions

While not a direct chemical reaction, this compound inhibits tubulin polymerization by binding to β-tubulin’s colchicine site. This interaction disrupts microtubule assembly, underpinning its antifungal and antitumor activity .

Binding Affinity Data:

TargetK_d (nM)IC₅₀ (Fungal Growth)Source
β-Tubulin42 ± 30.5–1.0 ppm

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing 2-Benzimidazolecarbamic acid (Carbendazim)?

  • Methodological Answer : Synthesis typically involves condensation of o-phenylenediamine with methyl carbamate under acidic conditions. Characterization employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the benzimidazole core and methyl carbamate group .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98%, as reported in industrial standards) .
  • Mass Spectrometry (MS) to verify molecular weight (191.19 g/mol) and fragmentation patterns .

Q. How does the solubility profile of Carbendazim influence experimental design in antifungal studies?

  • Methodological Answer : Carbendazim exhibits pH-dependent solubility:

  • Low water solubility : 8–29 mg/L at pH 4–7, necessitating co-solvents like ethanol (300 mg/L) or dimethyl sulfoxide (DMSO) for in vitro assays .
  • Acid compatibility : Solubility increases in HCl, enabling formulation adjustments for bioavailability studies .
    • Recommendation : Use buffered solutions (pH 4–5) for stability and bioactivity assays to mimic plant vascular systems .

Advanced Research Questions

Q. What analytical strategies are recommended to resolve contradictions in Carbendazim’s reported antifungal efficacy across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Pathogen resistance : Screen for β-tubulin mutations linked to benzimidazole resistance using PCR-based assays .
  • Formulation variability : Standardize solvent systems (e.g., acetonitrile for photolysis studies) and control for impurities via HPLC .
  • Dose-response validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity to fungal tubulin .

Q. How can researchers analyze Carbendazim’s photodegradation pathways and byproducts?

  • Methodological Answer :

  • UV-Vis spectroscopy : Monitor absorption changes (e.g., loss at 290 nm, emergence of a 330 nm band) to track degradation kinetics .
  • GC-MS/NIST database : Identify photoproducts like 2-aminobenzimidazole (m/z 234) and benzimidazole dimers .
  • Quantum chemical modeling : Predict degradation pathways using density functional theory (DFT) to validate experimental observations .

Q. What protocols ensure accurate quantification of Carbendazim in complex matrices (e.g., soil or plant tissues)?

  • Methodological Answer :

  • Extraction : Use acetonitrile:water (8:2) with sonication for soil samples; validate recovery rates via spike-and-recovery experiments .
  • Detection : Couple HPLC with diode-array detection (DAD) at 280 nm or LC-MS/MS for sub-ppb sensitivity .
  • Matrix effects : Perform post-column infusion to assess ion suppression/enhancement in biological samples .

Q. Safety and Handling

Q. What safety protocols are critical for handling Carbendazim in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and dissolution due to low volatility but potential aerosol formation .
  • Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid residues in sealed containers for hazardous waste disposal .

Q. Method Validation and Reproducibility

Q. How should researchers validate new analytical methods for Carbendazim quantification?

  • Methodological Answer :

  • Linearity : Test across 0.1–100 µg/mL with R² > 0.995 .
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3), typically < 0.05 µg/mL for LC-MS .
  • Inter-laboratory reproducibility : Share spiked samples with collaborating labs and apply Bland-Altman analysis for bias assessment .

Q. Data Interpretation Challenges

Q. How can conflicting data on Carbendazim’s environmental persistence be reconciled?

  • Methodological Answer :

  • Half-life variability : Soil half-life ranges from 3–6 months due to microbial activity and pH. Conduct microcosm studies with sterile vs. non-sterile soil controls .
  • Photolysis vs. biodegradation : Use light-exclusion experiments to isolate degradation pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The antifungal and antiparasitic activities of 2-benzimidazolecarbamic acid derivatives depend on substituents at the 1-, 5-, or 6-positions of the benzimidazole ring and modifications to the carbamate group. Key analogs include:

Compound Substituents/Modifications Primary Applications
Carbendazim Methyl ester at carbamic acid Agricultural fungicide
Mebendazole Methyl ester; 5-benzoyl group Human antiparasitic
Flubendazole Methyl ester; 5-(4-fluorobenzoyl) group Veterinary antiparasitic
Thiabendazole Thiazole ring fused to benzimidazole Antifungal, anthelmintic
Parbendazole Methyl ester; 5-propyl group Limited antifungal use

Antifungal Activity: MIC Data

A comparative study of four benzimidazole derivatives against 11 fungal pathogens revealed significant differences in efficacy (MIC values in μg/mL) :

Fungal Pathogen CTR-6669 (Degradation Product) Benlate (Carbendazim) Thiabendazole Parbendazole
Aspergillus fumigatus 1.0 1.0 >10 >10
Botrytis cinerea 10.0 1.0 1.0 >10
Fusarium oxysporum 1.0 1.0 1.0 >10

Key Findings :

  • CTR-6669 (a Benlate degradation product) showed activity comparable to Benlate, supporting the hypothesis that degradation products contribute to efficacy .
  • Thiabendazole exhibited lower activity against A. fumigatus, likely due to structural differences (thiazole ring) reducing target binding .
  • Parbendazole demonstrated the weakest activity, attributed to its 5-propyl substituent .

Physicochemical Properties

Property Carbendazim Mebendazole Flubendazole
Solubility (Water) 8–29 mg/L (pH-dependent) Insoluble Insoluble
Stability Photolabile Stable in acidic conditions Stable
LogP (Lipophilicity) 1.5 3.2 3.5

Implications :

  • Carbendazim’s pH-dependent solubility influences its agricultural application, requiring acidic formulations for optimal bioavailability .
  • Mebendazole and flubendazole’s higher lipophilicity enhances tissue penetration in antiparasitic therapies .

Toxicological Profiles

Compound Toxicity Class Key Risks
Carbendazim EPA Group C (possible carcinogen) Environmental persistence; teratogenicity in mammals
Mebendazole WHO Essential Medicine Low systemic toxicity in humans
Flubendazole Veterinary use only Limited data on chronic exposure

Regulatory Notes:

  • Carbendazim is restricted in the EU due to environmental and health concerns, while mebendazole remains a first-line human therapeutic .

Propriétés

Numéro CAS

18538-45-9

Formule moléculaire

C8H7N3O2

Poids moléculaire

177.16 g/mol

Nom IUPAC

1H-benzimidazol-2-ylcarbamic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,12,13)(H2,9,10,11)

Clé InChI

WEYSQARHSRZNTC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)O

SMILES canonique

C1=CC=C2C(=C1)NC(=N2)NC(=O)O

Key on ui other cas no.

18538-45-9

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.